POLY(DIMER ACID-CO-ALKYL POLYAMINE)
Description
Historical Development of Dimer Acid-Based Polyamides
The historical development of dimer acid-based polyamides traces back to the early twentieth century, with foundational research beginning in the 1920s. The thermal and catalytic dimerization processes that form the basis of these polymers were first investigated in 1929. A pivotal moment in the development occurred in 1940 when Bradley and colleagues provided the fundamental reaction mechanism for dimer formation using conjugated and non-conjugated fatty acid methyl esters. This breakthrough established the theoretical foundation for understanding how unsaturated fatty acids could be converted into dimeric structures through controlled chemical processes.
The commercial development of dimer acid technology gained momentum during the mid-twentieth century, particularly with advances in clay-catalyzed dimerization processes. The process for dimerizing monounsaturated fatty acids such as oleic acid was formally documented and patented, involving dimerization at temperatures ranging from 180 to 300 degrees Celsius, preferably between 200 to 260 degrees Celsius, in the presence of 1 to 20 percent clay catalyst. This process established the foundation for large-scale production of dimer acids, which subsequently enabled the development of poly(dimer acid-co-alkyl polyamine) copolymers.
The evolution of polyamide resins derived from polymeric fatty acids has been continuous since their initial development, with specific formulations being adapted for various industrial applications including hot melt adhesives, coatings, films, and specialized inks. The development of flexographic inks employing polyamide resins prepared from dimer acids, mixtures of diethylene triamine and ethylene diamine, and lower aliphatic monocarboxylic acids represented a significant advancement in the practical application of these materials.
Chemical Classification and Nomenclature
Poly(dimer acid-co-alkyl polyamine) belongs to the chemical classification of polyamide copolymers, specifically those derived from dicarboxylic acid and polyamine components. The compound is registered under multiple Chemical Abstracts Service numbers, including 68139-70-8, 68989-76-4, and 128360-73-6, reflecting variations in the specific polyamine components and molecular architectures. The systematic nomenclature identifies these materials as fatty acids, C18-unsaturated, dimers, polymers with various combinations of ethylenediamine, piperazine, sebacic acid, and other alkyl polyamines.
The dimer acid component, which forms the backbone of these polymers, consists primarily of C36 dicarboxylic acids with a molecular formula of C36H64O4 and molecular weight of 560.91. These dimer acids are characterized by their origin from the dimerization of unsaturated fatty acids, typically oleic acid and linoleic acid, through Diels-Alder addition reactions that create partially unsaturated six-membered rings. The resulting dimeric structure contains two carboxylic acid functional groups, making it suitable for polymerization reactions with various polyamines.
The alkyl polyamine components commonly include ethylenediamine, hexamethylene diamine, piperazine, and diethylene triamine, among others. These polyamines provide the necessary amino functionality for amide bond formation, creating the characteristic polyamide structure. The copolymer designation indicates that multiple monomeric units are incorporated into the polymer chain, resulting in materials with tailored properties depending on the specific combination and ratio of acid and amine components.
The nomenclature also reflects the renewable origin of these materials, as they are frequently described as fatty acid dimer-based polyamide resins. This classification emphasizes their derivation from natural oil sources such as tall oil, soybean oil, cottonseed oil, and other vegetable oils, distinguishing them from entirely synthetic polyamides derived from petroleum-based monomers.
Industrial and Academic Significance
The industrial significance of poly(dimer acid-co-alkyl polyamine) stems from its unique combination of properties that make it valuable across multiple applications. These materials are primarily utilized in the synthesis of polyamide resins for hot melt adhesives, offering superior flexibility, toughness, impact resistance, and hydrolytic stability compared to conventional polyamides. The incorporation of dimer acid units introduces long aliphatic carbon chains that confer considerable flexibility to the polymer backbone, distinguishing these materials from more rigid aromatic polyamides.
In the coatings industry, poly(dimer acid-co-alkyl polyamine) serves as a crucial component in alkyd resins, adhesives, and surfactants. The material's ability to form metal salts with alkali metals and its derivatization into acid chlorides, amides, esters, and other functional products makes it highly versatile for chemical modification. The resulting esters are particularly effective as viscosity stabilizers over wide temperature ranges, while metal salts find extensive use as thickeners in grease formulations.
The oilfield chemicals sector represents another significant application area, where these polymers are employed in corrosion inhibitors, scale inhibitors, wetting agents, surfactants, and demulsifiers. The global market for dimer acid in oilfield applications reflects the material's critical role in oil and gas extraction, processing activities, well drilling, refining, and hydraulic fracturing operations.
Academic research has focused extensively on understanding the structure-property relationships of these materials. Studies have demonstrated that the molecular weight and viscosity of dimer acid-based polyamides decrease with increasing equivalent percentage of monofunctional reactants. Differential scanning calorimetry investigations have shown that specific additives such as acetic acid and propyl amine significantly affect the thermal properties of these polyamides, with notable impacts on glass transition temperature, melting point, and heat of fusion.
Recent research has explored the synthesis of vegetable oil-based dimer acid-modified polyamide copolymers, investigating their potential for improved sustainability and performance through the addition of renewable dimer acid monomers. These studies have demonstrated enhanced hydrophobicity and mechanical properties compared to conventional polyamide formulations, supporting the growing interest in bio-based polymer alternatives.
Current Market Status and Research Landscape
The current market status for poly(dimer acid-co-alkyl polyamine) is closely tied to the broader dimer acid market, which has experienced substantial growth in recent years. The global dimer acid market achieved a valuation of 1.61 billion United States dollars in 2023, with projections reaching 2.31 billion United States dollars by 2030, reflecting a compound annual growth rate of 4.6 percent. Alternative market analyses suggest even more robust growth, with estimates indicating the market size surpassed 2.819 billion United States dollars in 2024 and is predicted to reach approximately 5.597 billion United States dollars by 2034, registering a compound annual growth rate of 7.1 percent.
The market segmentation reveals that oilfield chemicals dominated the dimer acid market with the highest share in 2022 and is estimated to maintain this leading position throughout the forecast period. This dominance reflects the widespread use of dimer acid-based materials in corrosion inhibition during oil and gas extraction, as well as their application in conventional transportation fuel extraction including liquefied petroleum gas, diesel, and gasoline.
North America occupied the largest share of the dimer acid market in 2022 and is estimated to register significant continued growth due to increasing per capita income and expanding industrial applications. The Asia Pacific and Central and South America regions are expected to witness considerable growth collectively, accounting for over 45 percent of the overall market by 2024. This growth is attributed to rapid urbanization in China, India, Russia, Brazil, South Africa, and Mexico, which has facilitated the need for improved residential and public infrastructure.
Current research trends focus on developing more sustainable formulations through the utilization of waste vegetable oils and renewable feedstocks. Recent studies have successfully synthesized dimer acid-modified polyamide copolymers from waste vegetable oil through hydrolysis and subsequent Diels-Alder reactions. These investigations have demonstrated that the incorporation of renewable dimer acid monomers can improve sustainability while maintaining or enhancing performance characteristics such as toughness and hydrophobicity.
The research landscape also encompasses efforts to optimize synthesis conditions and understand the fundamental chemistry of dimer acid formation. Studies utilizing Afzelia Africana seed oil have demonstrated successful synthesis of fatty polyamides from dimer acids, with characterization through Fourier Transform Infrared spectroscopy revealing key structural features including amide nitrogen-hydrogen stretching absorption at 3533.71 reciprocal centimeters. These investigations contribute to the broader understanding of how different vegetable oil sources can be utilized for dimer acid production and subsequent polyamide synthesis.
Environmental considerations are driving research into more sustainable production methods and applications. The growing adoption of dimer acid in paints and coatings industries is expected to drive continued market growth, particularly as manufacturers focus on ensuring easy access to raw materials while maintaining compliance with environmental regulations. The renewable nature of dimer acids, derived from natural oils, positions these materials favorably in the context of increasing environmental consciousness and regulatory pressure to reduce dependence on petroleum-based chemicals.
Properties
CAS No. |
128360-73-6 |
|---|---|
Molecular Formula |
C8H16O |
Origin of Product |
United States |
Preparation Methods
Reactant Ratios and Stoichiometry
The molar ratio of dimer acid to alkyl polyamine critically influences molecular weight, cross-linking density, and thermal stability. For instance, a 70:30 ratio of dimer acid to monomeric acid (e.g., azelaic acid) combined with ethylenediamine and tetraethylenepentamine yields a polymer with a softening point of 105–115°C and melt viscosity of 15–25 poise. Excess polyamine (0.6–1.2:1 amine-to-acid ratio) prevents gelation and ensures complete esterification.
Table 1: Representative Reactant Ratios and Properties
| Dimer Acid (wt%) | Monomeric Acid (wt%) | Alkyl Polyamine | Softening Point (°C) | Melt Viscosity (poise) |
|---|---|---|---|---|
| 70 | 30 (Azelaic) | EDA + TEPA | 105–115 | 15–25 |
| 80 | 20 (Isophthalic) | HMDA | 95–100 | 10–20 |
Reaction Conditions
Synthesis occurs under nitrogen at 200–220°C for 4–6 hours, with phosphoric acid (0.1–0.5 wt%) as a catalyst. The reaction proceeds via nucleophilic acyl substitution, where amine groups attack carboxyl groups to form amide bonds. Post-condensation, the product is cooled to 150°C and dissolved in solvents like ethanol for stabilization.
Role of Monomeric Acids in Copolymer Formation
Incorporating monomeric acids (e.g., azelaic, isophthalic) adjusts mechanical and thermal properties by reducing cross-linking density. For example, substituting 20–30% dimer acid with isophthalic acid lowers the softening point to 95°C while enhancing solubility in polar solvents. This modification is critical for applications requiring flexibility, such as thermographic inks.
Cross-Linking and Network Formation
Cross-linking is achieved through polyfunctional amines like hexamethylenediamine (HMDA), which introduce branching points. HMDA-activated systems exhibit superior enzyme immobilization efficiency (39.3 mg enzyme/g polymer) due to enhanced surface reactivity. Kinetic studies show HMDA-cross-linked polymers retain 95% activity after 40 reuse cycles , compared to 77.6% for EDA systems.
Post-Synthesis Activation and Functionalization
Activation with carbodiimide (CDI) or diamines introduces reactive sites for covalent bonding. For instance, HMDA-treated particles shift the optimal pH for α-amylase immobilization from 7.5 to 8.0, improving stability under alkaline conditions. Activation protocols involve:
-
CDI Activation : 4-hour incubation in tris-maleate buffer (pH 6.9) at 25°C.
-
HMDA Activation : Direct treatment with HMDA at 25°C overnight.
Influence of Catalysts and Additives
Phosphoric acid accelerates amide bond formation while minimizing side reactions. Adding 0.1–0.3 wt% calcium chloride during activation enhances enzyme binding capacity by 40%. Alternatively, polyethyleneimine (PEI) branches improve adhesive properties in ink formulations.
Structural and Thermal Characterization
FTIR analysis confirms amide I (1640 cm⁻¹) and amide II (1540 cm⁻¹) bands, indicative of successful polymerization. Differential scanning calorimetry (DSC) reveals a glass transition temperature (T<sub>g</sub>) of 50–60°C, correlating with the alkyl polyamine chain length.
Industrial and Biomedical Applications
The polymer’s tunable properties make it suitable for:
Chemical Reactions Analysis
Types of Reactions
POLY(DIMER ACID-CO-ALKYL POLYAMINE) undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties by introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives with enhanced thermal stability, while substitution reactions can introduce new functional groups that modify the polymer’s properties .
Scientific Research Applications
Material Science Applications
Thermographic Inks and Coatings
Poly(dimer acid-co-alkyl polyamine) is utilized in the formulation of polyamide resins for thermographic inks. These inks are characterized by their ability to produce raised prints without blooming, which is a common issue in traditional inks. The combination of dimer acids and polyamines results in a resin that maintains desirable properties over time, making it suitable for applications in greeting cards and packaging .
Adhesives and Sealants
The compound is also used in hot melt adhesives due to its excellent adhesion properties and thermal stability. The polyamide resins derived from this compound can be tailored for specific bonding requirements in various substrates, enhancing performance in industrial applications .
Biotechnology Applications
Enzyme Immobilization
One notable application of poly(dimer acid-co-alkyl polyamine) is in the immobilization of enzymes, such as α-amylase. Studies have shown that particles made from this compound can be activated using various agents (e.g., carbodiimide), allowing for covalent attachment of enzymes. This immobilization enhances enzyme stability and reusability, which is crucial for biocatalytic processes .
Cell Culture Support
The material has been investigated as a support matrix for cell culture. Its biocompatibility and ability to promote cell adhesion make it a promising candidate for tissue engineering applications. The immobilization efficiency of cells on poly(dimer acid-co-alkyl polyamine) matrices has been shown to be higher compared to traditional materials like gelatin or alginate .
Environmental Applications
Adsorbent Materials
Poly(dimer acid-co-alkyl polyamine) has potential uses in environmental remediation as an adsorbent for pollutants. Its structure allows it to interact with various contaminants, including heavy metals and organic pollutants, facilitating their removal from wastewater .
Water Treatment
Research indicates that the compound can be employed in water treatment processes, particularly in the removal of microplastics from water sources. Its ability to form stable complexes with contaminants enhances its effectiveness as a filtration medium .
Case Studies
Mechanism of Action
The mechanism of action of POLY(DIMER ACID-CO-ALKYL POLYAMINE) involves its interaction with various molecular targets and pathways. The polymer’s unique structure allows it to form strong bonds with different substrates, enhancing adhesion and mechanical properties. Additionally, the presence of functional groups in the polymer chain enables it to participate in various chemical reactions, further modifying its properties and expanding its range of applications .
Comparison with Similar Compounds
Structural and Functional Comparisons
POLY(MALEIC ANHYDRIDE-ALT-1-OCTADECENE)
- Structure : Alternating maleic anhydride and 1-octadecene units.
- Molecular Weight (Mn) : 30,000–50,000 .
- Acid Number : 310–315 mg KOH/g .
- Applications : Overlaps with POLY(DIMER ACID-CO-ALKYL POLYAMINE) in anti-corrosive coatings and thickeners but differs in derivatization capacity (acid salts, esters) .
- Key Difference : Lacks polyamine functional groups, limiting its use in epoxy cross-linking compared to the target polymer.
Polyacrylamide-Based Copolymers (e.g., Sulfonate-Modified)
- Structure : Polyacrylamide backbone with sulfonate/carboxylate groups .
- Molecular Weight : Typically >1,000,000 .
- Thermal Stability : Stable up to 150°C .
- Applications : Enhanced oil recovery (EOR) due to salt tolerance (up to 100,000 ppm NaCl) .
- Key Difference : Superior in high-salinity environments but lacks the fatty acid-derived hydrophobicity of POLY(DIMER ACID-CO-ALKYL POLYAMINE).
Fluoropolymers (e.g., Fluoroalkene-Based Networks)
- Structure : Aromatic-fluorinated backbones .
- Thermal Stability : Stable above 250°C .
- Applications : High-temperature aerospace and electronics.
- Key Difference : Exceptional thermal resistance but poor solubility and flexibility compared to the fatty acid-polyamine system .
Silicone Polymers (e.g., Polydimethylsiloxane, PDMS)
- Structure : Siloxane backbone with methyl/phenyl groups .
- Thermal Stability : Stable up to 250°C .
- Applications : High-temperature lubricants and sealants.
Performance Data Comparison
Research Findings and Industrial Relevance
Adhesion and Flexibility : POLY(DIMER ACID-CO-ALKYL POLYAMINE) outperforms rigid fluoropolymers and silicones in adhesion due to its fatty acid-polyamine synergy, making it ideal for coatings .
Salt Resistance : Polyacrylamide copolymers dominate in high-salinity EOR applications, whereas the target polymer is less effective in such conditions .
Thermal Limitations : While fluoropolymers and silicones excel above 250°C, POLY(DIMER ACID-CO-ALKYL POLYAMINE) is unsuitable for extreme temperatures .
Derivatization Potential: Unlike POLY(MALEIC ANHYDRIDE-ALT-1-OCTADECENE), the target polymer cannot be easily modified into esters or imides, limiting its versatility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
